molecular formula C11H20O2 B13665496 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol

2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol

Cat. No.: B13665496
M. Wt: 184.27 g/mol
InChI Key: MNBZSPHXQSNBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-6-oxaspiro[45]decan-9-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of the spirocyclic structure with high selectivity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions would vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or hydrocarbon.

Scientific Research Applications

2,2-Dimethyl-6-oxaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Research into its medicinal properties could reveal potential therapeutic uses.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol would depend on its specific application. In general, its effects would be mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol is unique due to its specific structure and the presence of dimethyl groups, which can influence its chemical reactivity and potential applications. Its spirocyclic structure also sets it apart from many other compounds, making it an interesting subject for research.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,3-dimethyl-6-oxaspiro[4.5]decan-9-ol

InChI

InChI=1S/C11H20O2/c1-10(2)4-5-11(8-10)7-9(12)3-6-13-11/h9,12H,3-8H2,1-2H3

InChI Key

MNBZSPHXQSNBOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)CC(CCO2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.